

A Technical Guide to Roxithromycin-d7: Properties, Analysis, and Mechanism of Action

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Compound of Interest

Compound Name: *Roxithromycin-d7*

Cat. No.: *B15140238*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Roxithromycin-d7**, a deuterated analog of the macrolide antibiotic Roxithromycin. This document details its chemical properties, outlines relevant analytical methodologies, and illustrates its mechanism of action.

Roxithromycin-d7 is primarily utilized as an internal standard in analytical and pharmacokinetic research, where its stable isotope labeling allows for precise quantification of Roxithromycin in biological samples.^[1]

Core Chemical and Physical Properties

Roxithromycin-d7 is a semi-synthetic macrolide antibiotic, specifically a deuterium-labeled version of Roxithromycin.^{[2][3]} This labeling, where seven hydrogen atoms are replaced by deuterium, enhances its utility in pharmacokinetic studies without altering its fundamental chemical behavior.^{[2][4]} It is typically supplied as a white to off-white solid.^[3]

Property	Value	Source(s)
CAS Number	2253707-77-4	[2][5]
Molecular Formula	C41H69D7N2O15	[3][6]
Molecular Weight	844.09 g/mol	[3]
Synonyms	(9E)-9-[O-[(2-Methoxyethoxy-d7)methyl]oxime] Erythromycin, RU 28965-d7	[1][3][4]
Applications	Internal standard for analytical and pharmacokinetic research	[1]
Storage Temperature	2-8°C Refrigerator or -20°C	[3][7]

Analytical Methodologies

As a reference standard, the purity and concentration of **Roxithromycin-d7** are critical. The following are established analytical methods for the parent compound, Roxithromycin, which are directly applicable for the analysis and quality control of its deuterated analog.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a precise method for the determination and quantification of Roxithromycin.

Experimental Protocol:

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: Analytical C18 column (e.g., 250mm x 4.6mm i.d., 5µm particle size).[8]
- Mobile Phase: A mixture of acetonitrile and water in an 80:20 (v/v) ratio. The mobile phase should be filtered and degassed before use.[8]
- Flow Rate: 1.0 mL/min.[8]
- Detection Wavelength: 238 nm.[8]

- Injection Volume: 20 μ L.[8]
- Oven Temperature: 40°C.[8]
- Standard Solution Preparation: Accurately weigh 10 mg of **Roxithromycin-d7** and dissolve it in the mobile phase in a 10 mL volumetric flask to obtain a stock solution of 1000 μ g/mL. Further dilutions can be made to create working standards.[8]
- Sample Preparation: For assaying pharmaceutical forms, a powdered tablet equivalent to 10 mg of the active ingredient is dissolved in acetonitrile and then diluted with water to a final volume of 10 mL.[8]

UV-Visible Spectrophotometry

A simpler, cost-effective method for the estimation of Roxithromycin in various formulations.

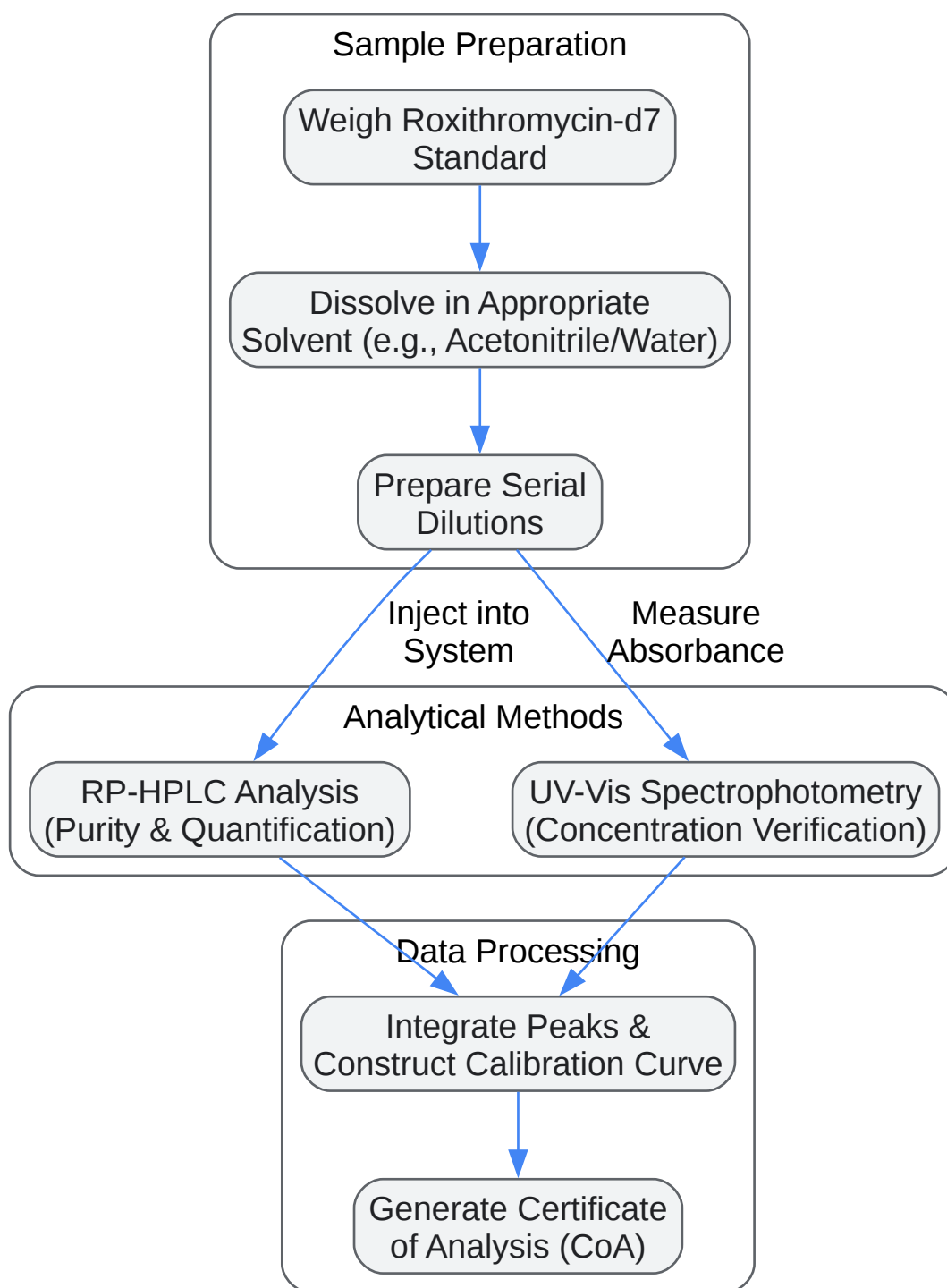
Experimental Protocol:

- Instrumentation: A UV-Visible Spectrophotometer with 1 cm matched quartz cells.[9]
- Solvent/Blank: A solution of deionized water and phosphate buffer (pH 7.4).[9]
- Wavelength of Maximum Absorbance (λ_{max}): 412 nm (using a colorimetric reaction) or directly at 238 nm.[8][10]
- Linearity Range: Typically established between 10-75 μ g/mL.[10]
- Standard Solution Preparation: Prepare a stock solution by accurately weighing 10 mg of **Roxithromycin-d7** and dissolving it in 100 mL of deionized water to make a 100 μ g/mL solution. Subsequent dilutions are made to fall within the linear range.[9]
- Assay Procedure (Colorimetric): In this method, Roxithromycin is oxidized with potassium permanganate, which liberates formaldehyde. The formaldehyde is then reacted with acetyl acetone in the presence of ammonium acetate, producing a yellow-colored chromogen that is measured.[10]

Diagrams and Workflows

Analytical Workflow for Roxithromycin-d7 Characterization

The following diagram illustrates a typical workflow for the analytical characterization of a **Roxithromycin-d7** reference standard.



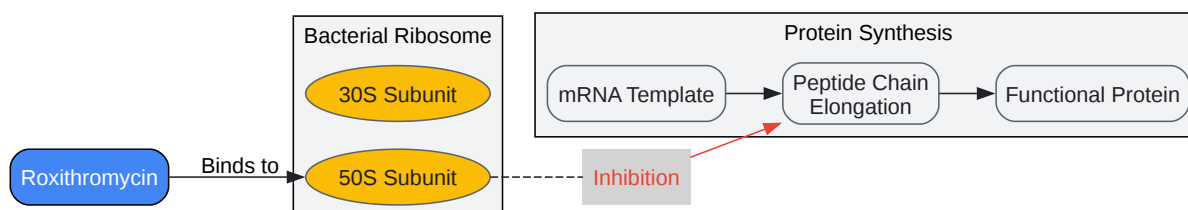
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Caption: Workflow for the characterization of a **Roxithromycin-d7** standard.

Mechanism of Action

Roxithromycin, and by extension **Roxithromycin-d7**, functions by inhibiting protein synthesis in susceptible bacteria.[11][12] This bacteriostatic action prevents the growth and proliferation of the bacteria, allowing the host's immune system to clear the infection.[12][13]

Signaling Pathway: The primary target of Roxithromycin is the 50S subunit of the bacterial ribosome.[13] It binds specifically to the 23S rRNA component near the polypeptide exit tunnel. [12] This binding action physically blocks the elongation of the nascent polypeptide chain, thereby halting protein synthesis.[12]



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Caption: Mechanism of action of Roxithromycin on the bacterial ribosome.

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